molecular formula C28H26N4O2S2 B2691548 1-[(E)-N-[(4-methylphenyl)sulfonylmethyl]-C-phenylcarbonimidoyl]-3-(N-phenylanilino)thiourea CAS No. 254887-82-6

1-[(E)-N-[(4-methylphenyl)sulfonylmethyl]-C-phenylcarbonimidoyl]-3-(N-phenylanilino)thiourea

Cat. No. B2691548
CAS RN: 254887-82-6
M. Wt: 514.66
InChI Key: FPVFVHBQJHWCRR-UHFFFAOYSA-N
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Description

1-[(E)-N-[(4-methylphenyl)sulfonylmethyl]-C-phenylcarbonimidoyl]-3-(N-phenylanilino)thiourea is a useful research compound. Its molecular formula is C28H26N4O2S2 and its molecular weight is 514.66. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition

A notable application of thiourea derivatives, including compounds structurally similar to the specified chemical, is in the inhibition of carbonic anhydrase (CA). These compounds have been synthesized and tested for their inhibitory activity against the carbonic anhydrase enzyme, which plays a crucial role in pH regulation in the body. Thiourea derivatives have shown potential in inhibiting different isozymes of carbonic anhydrase, suggesting their utility in treating conditions like glaucoma by lowering intraocular pressure and possibly serving as diuretics or in the management of neurological disorders where CA activity modulation is beneficial (Korkmaz et al., 2015); (Casini et al., 2000).

Corrosion Inhibition

Thiourea derivatives also exhibit applications in the field of corrosion inhibition, particularly for protecting metals in acidic environments. Studies have shown that thiourea compounds can significantly inhibit the corrosion of mild steel in acidic media, making them valuable in extending the life and maintaining the integrity of metal structures and components in industrial settings (Özcan et al., 2004).

Anticancer Activities

Research into the cytotoxicity of thiourea derivatives against cancer cell lines has identified some compounds with promising anticancer properties. These studies involve synthesizing thiourea derivatives and evaluating their efficacy in inhibiting the growth of cancer cells, contributing to the development of novel anticancer drugs (Ruswanto et al., 2015).

Crystal Engineering

In the realm of crystal engineering, thiourea derivatives have been utilized for their ability to form stable and predictable crystal structures through hydrogen bonding interactions. This property is exploited in designing and synthesizing materials with specific crystalline arrangements for applications in materials science and nanotechnology (Paisner et al., 2010).

Synthesis of Novel Compounds

Thiourea derivatives serve as intermediates in the synthesis of a wide range of heterocyclic compounds, including those with potential antibacterial activities. The versatility of thiourea chemistry allows for the creation of compounds with diverse biological activities, opening avenues for the discovery of new therapeutic agents (Azab et al., 2013).

properties

IUPAC Name

1-[(E)-N-[(4-methylphenyl)sulfonylmethyl]-C-phenylcarbonimidoyl]-3-(N-phenylanilino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O2S2/c1-22-17-19-26(20-18-22)36(33,34)21-29-27(23-11-5-2-6-12-23)30-28(35)31-32(24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-20H,21H2,1H3,(H2,29,30,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVFVHBQJHWCRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CN=C(C2=CC=CC=C2)NC(=S)NN(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)C/N=C(\C2=CC=CC=C2)/NC(=S)NN(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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